
3-Bromo-2-chloro-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-6-nitrophenol is an aromatic compound with the molecular formula C6H3BrClNO3 It is characterized by the presence of bromine, chlorine, and nitro groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-nitrophenol typically involves a multi-step process:
Nitration: The introduction of the nitro group is usually the first step. This can be achieved by treating phenol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Bromination: The next step involves the introduction of the bromine atom. This can be done using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: Finally, the chlorine atom is introduced using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-6-nitrophenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Substitution: Depending on the nucleophile, products like 3-methoxy-2-chloro-6-nitrophenol can be formed.
Reduction: 3-Bromo-2-chloro-6-aminophenol.
Oxidation: 3-Bromo-2-chloro-6-nitroquinone.
Scientific Research Applications
3-Bromo-2-chloro-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its phenolic structure.
Medicine: Investigated for its antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric groups.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-nitrophenol largely depends on its interaction with biological molecules. The nitro group can participate in redox reactions, while the phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine and chlorine atoms can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 2-Bromo-4-nitrophenol
- 2-Chloro-4-nitrophenol
- 3-Bromo-4-nitrophenol
Comparison: 3-Bromo-2-chloro-6-nitrophenol is unique due to the specific positions of its substituents, which can significantly affect its chemical reactivity and biological activity. For example, the presence of both bromine and chlorine atoms in ortho positions relative to the phenol group can lead to different steric and electronic effects compared to compounds with substituents in other positions.
Properties
IUPAC Name |
3-bromo-2-chloro-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMLEQQPTQUNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2876315.png)


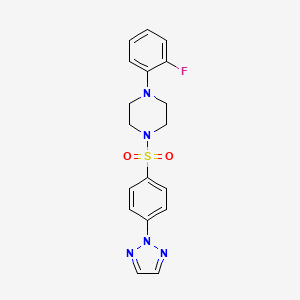

![Methyl 5-(((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2876323.png)
![3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876326.png)
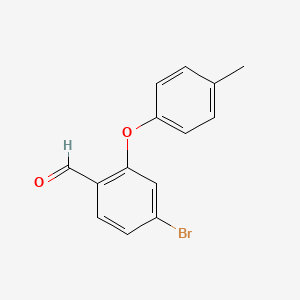
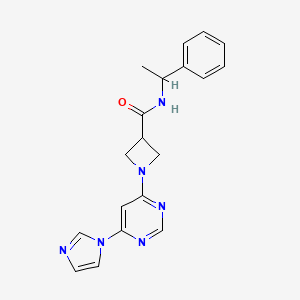
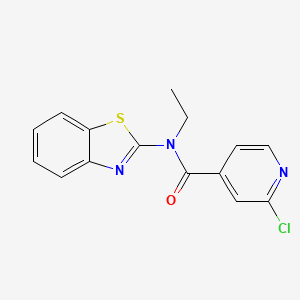


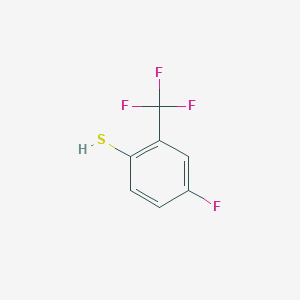
![7-Fluoro-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2876336.png)
